

"Benzo[b]thiophene-2,3-dione" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzo[b]thiophene-2,3-dione

Cat. No.: B019949

[Get Quote](#)

An In-depth Technical Guide to **Benzo[b]thiophene-2,3-dione**

Introduction

Benzo[b]thiophene-2,3-dione, also widely known by its trivial name Thioisatin, is a heterocyclic organic compound featuring a benzothiophene core with two ketone groups at the 2 and 3 positions.^{[1][2]} This structure imparts a unique reactivity profile, making it a valuable and versatile building block in synthetic organic chemistry. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of novel therapeutic agents.^{[3][4]} This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure.

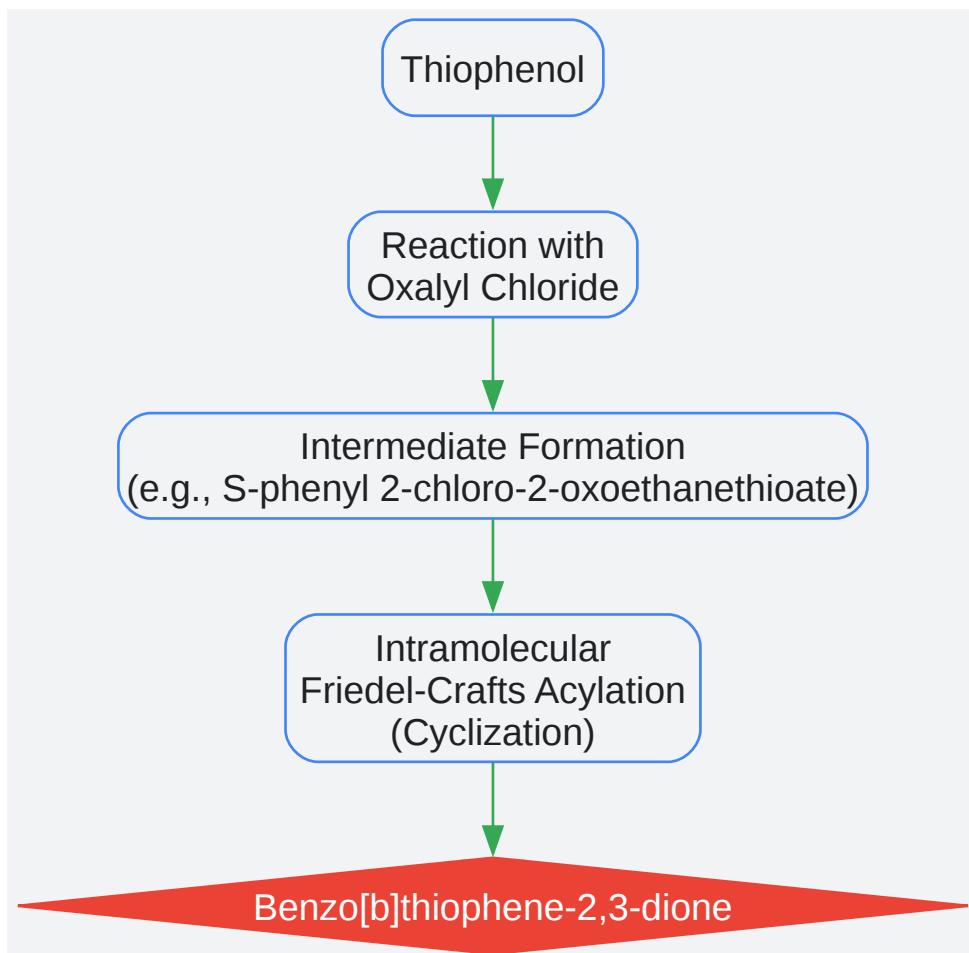
Benzo[b]thiophene-2,3-dione is an orange crystalline solid, a property derived from its extended conjugated system involving the benzene ring, the thiophene ring, and the adjacent dicarbonyl groups.^[2]

Caption: Chemical structure of **Benzo[b]thiophene-2,3-dione**.

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ O ₂ S	[1][2]
Molecular Weight	164.18 g/mol	[1][2]
Appearance	Orange Solid / Crystals	[2][3]
Melting Point	119-121 °C	[2][5]
Boiling Point	~247 °C at 760 mmHg	[5]
Density	~1.479 g/cm ³	[5]
CAS Number	493-57-2	[1]
InChI Key	MHESOLAAORBNPM- UHFFFAOYSA-N	[1]

Spectroscopic Profile

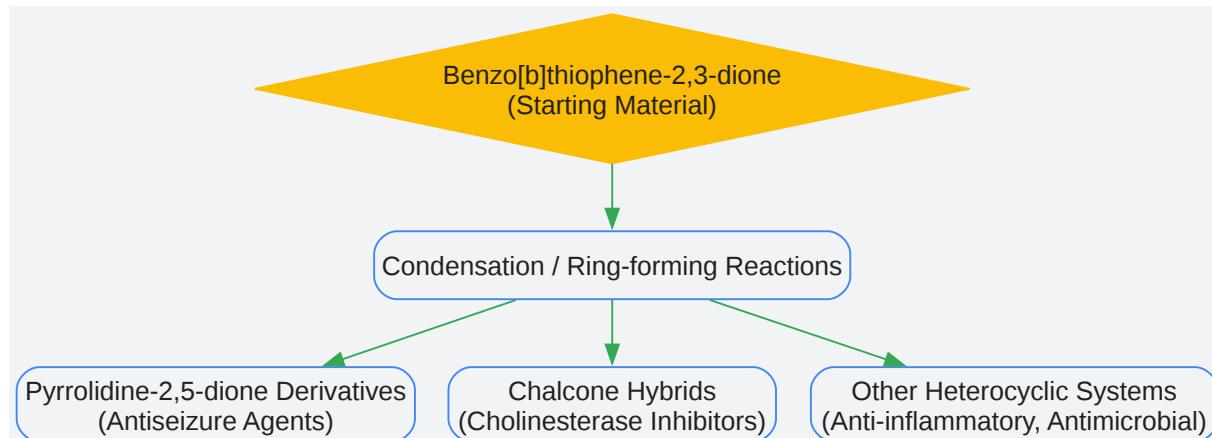

Characterization of **Benzo[b]thiophene-2,3-dione** relies on standard spectroscopic techniques. The NIST WebBook provides extensive mass spectrometry data, which is crucial for confirming its molecular weight and fragmentation patterns under electron ionization.[1] The key feature in its mass spectrum is the molecular ion peak corresponding to its molecular weight. Infrared (IR) spectroscopy would reveal strong absorption bands characteristic of the conjugated ketone C=O groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the arrangement of protons and carbons in the aromatic ring and identifying the quaternary carbons of the dicarbonyls.

Chemical Reactivity and Synthesis

The reactivity of **Benzo[b]thiophene-2,3-dione** is dominated by the electrophilic nature of its adjacent carbonyl carbons. This makes it susceptible to nucleophilic attack, forming the basis for its utility as a synthetic precursor. The benzene portion of the molecule can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the dione moiety.[6]

The compound is a valuable synthetic intermediate for creating a variety of more complex molecules, particularly for the development of novel anti-inflammatory agents.[2][3][4]

A common synthetic pathway involves the reaction of thiophenol with oxalyl chloride, leading to cyclization to form the dione ring system.^[2] This process highlights a foundational method for constructing the benzothiophene core.


[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Benzo[b]thiophene-2,3-dione**.

Applications in Research and Drug Development

The primary application of **Benzo[b]thiophene-2,3-dione** lies in its role as a scaffold in medicinal chemistry. The benzothiophene core is considered a "privileged structure" due to its presence in numerous biologically active compounds.^[7] Derivatives have shown a wide spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-diabetic, and anti-convulsant properties.^{[7][8]}

Specifically, the dione functional groups provide reactive handles for chemists to build upon, enabling the synthesis of diverse libraries of compounds for screening. For instance, condensation reactions at the carbonyl positions can lead to the formation of larger, more complex heterocyclic systems with potential therapeutic value.

[Click to download full resolution via product page](#)

Caption: Role as a precursor in synthesizing bioactive compounds.

Safety and Handling

Benzo[b]thiophene-2,3-dione is classified as a hazardous substance. It is known to cause serious eye damage and may cause an allergic skin reaction.^[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.^[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^{[9][10]}

- Hazard Codes: Xn (Harmful)^[2]
- Risk Statements: R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact)^[2]

- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)[2]

Experimental Protocol: Synthesis of Benzo[b]thiophene-2,3-dione

This protocol is a representative example of a synthesis based on established chemical transformations.

Objective: To synthesize **Benzo[b]thiophene-2,3-dione** from Thiophenol.

Materials:

- Thiophenol
- Oxalyl chloride
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Lewis acid catalyst (e.g., AlCl_3)
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Acylation of Thiophenol:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1 equivalent) in anhydrous DCM.

- Cool the solution to 0 °C using an ice bath.
- Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: Oxalyl chloride is corrosive and reacts violently with water.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until the reaction is complete (monitor by TLC).
- Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude intermediate, S-phenyl 2-chloro-2-oxoethanethioate.
- Intramolecular Cyclization (Friedel-Crafts Acylation):
 - Dissolve the crude intermediate in a suitable solvent like anhydrous DCM or carbon disulfide.
 - Cool the solution to 0 °C.
 - Carefully and portion-wise, add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) to the stirred solution. Caution: The reaction can be exothermic.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
- Workup and Purification:
 - Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
 - Separate the organic layer. Extract the aqueous layer with DCM (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
 - Remove the solvent in vacuo to obtain the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent system to yield pure **Benzo[b]thiophene-2,3-dione** as an orange solid.

- Characterization:
 - Determine the melting point of the purified product.
 - Obtain ^1H NMR, ^{13}C NMR, IR, and mass spectra to confirm the structure and purity of the final compound.

References

- Alfa Chemistry. (n.d.). CAS 493-57-2 **Benzo[b]thiophene-2,3-dione**.
- National Institute of Standards and Technology. (n.d.). Benzo(b)thiophene-2,3-dione. In NIST Chemistry WebBook.
- Guidechem. (n.d.). **benzo[b]thiophene-2,3-dione** 493-57-2 wiki.
- Chongqing Chemdad Co., Ltd. (n.d.). **benzo[b]thiophene-2,3-dione**.
- Sigma-Aldrich. (n.d.). **Benzo[b]thiophene-2,3-dione**.
- ChemicalBook. (n.d.). **benzo[b]thiophene-2,3-dione** | 493-57-2.
- Fisher Scientific. (2024, March 25). Safety Data Sheet - Benzo[b]thiophene-2-carboxylic hydrazide.
- Tokyo Chemical Industry. (2025, January 20). Safety Data Sheet - Benzo[b]benzo[2][5]thieno[2,3-d]thiophene.
- TCI America. (2005, January 21). Material Safety Data Sheet - Benzo[b]thiophene.
- Guidechem. (n.d.). **benzo[b]thiophene-2,3-dione** | CAS No.493-57-2 Synthetic Routes.
- PubChem. (n.d.). [6]Benzothieno[3,2-b][6]benzothiophene.
- ChemicalBook. (2022, January 29). General Description of Dibenzo[b,d]Thiophene.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1117.
doi:10.1016/j.ejmech.2017.07.038
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.
- MDPI. (2023, August 12). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Molecules, 28(16), 6049.
- IntechOpen. (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds.
- Royal Society of Chemistry. (n.d.). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[2][5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzo(b)thiophene-2,3-dione [webbook.nist.gov]
- 2. benzo[b]thiophene-2,3-dione Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benzo[b]thiophene-2,3-dione | 493-57-2 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. General Description of Dibenzo[b,d]Thiophene_Chemicalbook [chemicalbook.com]
- 7. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- To cite this document: BenchChem. ["Benzo[b]thiophene-2,3-dione" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019949#benzo-b-thiophene-2-3-dione-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com